molecular formula C14H16OS2 B14388379 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one CAS No. 89812-55-5

2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one

Cat. No.: B14388379
CAS No.: 89812-55-5
M. Wt: 264.4 g/mol
InChI Key: NZXBOMSEQXQKSD-UHFFFAOYSA-N
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Description

2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one is a chemical compound known for its unique structure and properties. This compound features a combination of methylsulfanyl groups and a phenyl group attached to a penta-1,4-dien-3-one backbone. Its distinct molecular arrangement makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the methylsulfanyl and phenyl groups onto the penta-1,4-dien-3-one backbone. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and automated monitoring to ensure consistent quality and output.

Chemical Reactions Analysis

2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the synthesis of a wide range of compounds with different properties and applications.

Scientific Research Applications

2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one has a broad range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful component in the formulation of various products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups and phenyl group play a crucial role in its binding affinity and selectivity towards these targets.

At the molecular level, the compound may interact with enzymes by forming covalent or non-covalent bonds, leading to inhibition or activation of enzymatic activity. Additionally, it may modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

When compared to similar compounds, 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1,1-bis(methylsulfanyl)pent-1-ene
  • 1,1-bis(methylsulfanyl)hept-1-ene
  • 2-methyl-1,1-bis(methylsulfanyl)butane

These compounds share some structural similarities but differ in their specific arrangements and functional groups. The presence of the phenyl group and the penta-1,4-dien-3-one backbone in this compound contributes to its distinct properties and applications.

Properties

CAS No.

89812-55-5

Molecular Formula

C14H16OS2

Molecular Weight

264.4 g/mol

IUPAC Name

2-methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C14H16OS2/c1-11(14(16-2)17-3)13(15)10-9-12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

NZXBOMSEQXQKSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SC)SC)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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